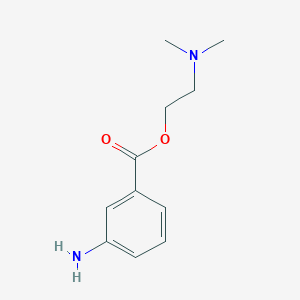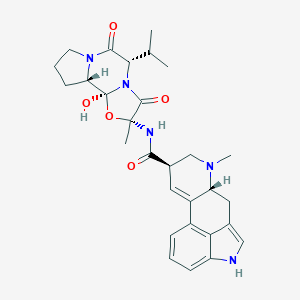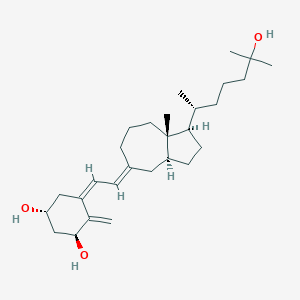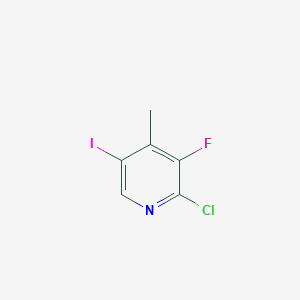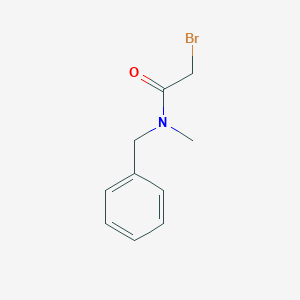
N-Benzyl-2-bromo-N-methylacetamide
Vue d'ensemble
Description
N-Benzyl-2-bromo-N-methylacetamide is a chemical compound with the CAS Number: 73391-96-5 . It has a molecular weight of 242.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrNO/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Anticonvulsant Activities
N-Benzyl-2-acetamidopropionamide derivatives, closely related to N-Benzyl-2-bromo-N-methylacetamide, have shown potent anticonvulsant activities. A study found that compounds with small, substituted heteroatom moieties near the C(2) site exhibited highly potent activities, with oxygen-substituted derivatives showing particularly favorable activities compared to phenytoin (Choi, Stables, & Kohn, 1996). Additionally, research has indicated that functionalized alpha-heteroatom-substituted amino acids, including N-benzyl derivatives, possess significant anticonvulsant properties (Kohn, Sawhney, Legall, Robertson, & Leander, 1991).
Hofmann Rearrangement
The Hofmann rearrangement of aromatic and aliphatic amides, a process in which N-bromoacetamide is used, offers an efficient route to produce protected amines or diamines, important precursors in synthetic chemistry. This rearrangement minimizes side products and is highly efficient (Jevtić, Dǒsen-Micovic, Ivanović, & Ivanovic, 2016).
Electrophile Synthesis
This compound analogs have been utilized in the synthesis of electrophiles. For instance, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, an electrophile, has been synthesized for enzyme inhibition studies and potential therapeutic applications (Abbasi et al., 2018).
Synthesis of α,β-Unsaturated N-Methoxy-N-methyl-amide
A reagent developed for the synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide structure, important in organic chemistry, was based on compounds closely related to this compound. This synthesis is simple, efficient, and has a wide application potential (Manjunath, Sane, & Aidhen, 2006).
Synthesis of 1,4-Benzodiazepine Derivatives
This compound derivatives have been used in the synthesis of 1,4-benzodiazepine derivatives, a class of compounds with significant importance in medicinal chemistry. This synthesis offers an efficient approach to produce functionalized 1,4-benzodiazepine scaffolds (Wang, Guo, Wang, Huang, & Wang, 2008).
Kinetics and Mechanism Studies
N-Methylacetamide, a compound structurally similar to this compound, has been used to study the hydrolysis kinetics and mechanisms in high-temperature water, providing insights into N-substituted amide behavior under different conditions (Duan, Dai, & Savage, 2010).
Molecular Structure Analysis
Studies have also been conducted on the molecular structure of N-Methylacetamide, revealing important details about bond distances and angles, providing valuable information for understanding the behavior and reactivity of similar compounds (Kitano, Fukuyama, & Kuchitsu, 1973).
Safety and Hazards
The compound is associated with certain hazards. It has the signal word “Danger” and is associated with hazard statements H315-H318-H335 . These codes refer to specific hazards related to skin irritation (H315), eye damage (H318), and respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
N-benzyl-2-bromo-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBVVIAYYYFAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30994105 | |
| Record name | N-Benzyl-2-bromo-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30994105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73391-96-5 | |
| Record name | N-Benzyl-2-bromo-N-methylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073391965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-2-bromo-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30994105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)
![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)

